molecular formula C14H14N2O3 B13345239 Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B13345239
M. Wt: 258.27 g/mol
InChI Key: BMAIUTURDGVXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of 3-oxo-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate can be compared with other pyridazine derivatives:

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIUTURDGVXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.